molecular formula C13H14N4O B14908126 N-(4H-1,2,4-triazol-3-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide

N-(4H-1,2,4-triazol-3-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide

Cat. No.: B14908126
M. Wt: 242.28 g/mol
InChI Key: JHGIVXFMUCIZKW-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4H-1,2,4-triazol-3-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide typically involves the reaction of 5,6,7,8-tetrahydronaphthalene-2-carboxylic acid with 4H-1,2,4-triazole-3-amine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, solvent recycling and purification steps are integrated to ensure the sustainability and cost-effectiveness of the production.

Chemical Reactions Analysis

Types of Reactions

N-(4H-1,2,4-triazol-3-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products Formed

Scientific Research Applications

N-(4H-1,2,4-triazol-3-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4H-1,2,4-triazol-3-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or modulate receptors by binding to their active sites. The triazole ring can form hydrogen bonds and other interactions with biological macromolecules, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4H-1,2,4-triazol-3-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide is unique due to its specific structural features, such as the combination of a triazole ring with a tetrahydronaphthalene moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C13H14N4O

Molecular Weight

242.28 g/mol

IUPAC Name

N-(1H-1,2,4-triazol-5-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide

InChI

InChI=1S/C13H14N4O/c18-12(16-13-14-8-15-17-13)11-6-5-9-3-1-2-4-10(9)7-11/h5-8H,1-4H2,(H2,14,15,16,17,18)

InChI Key

JHGIVXFMUCIZKW-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)C(=O)NC3=NC=NN3

Origin of Product

United States

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